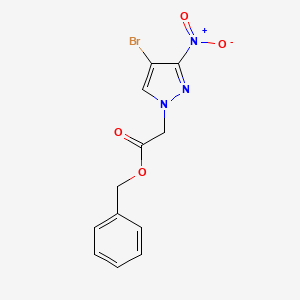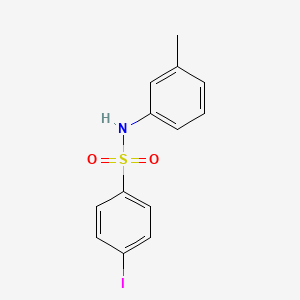![molecular formula C14H23N3O3S B4231949 N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4231949.png)
N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
説明
N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, also known as BDP9066, is a small molecule drug that has been studied for its potential therapeutic applications. BDP9066 belongs to the class of sulfonylurea compounds and has been found to exhibit neuroprotective and anti-inflammatory properties.
作用機序
The exact mechanism of action of N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in the brain. This compound has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the brain.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid beta deposition and improve synaptic plasticity. Additionally, this compound has been found to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in animal models, with no significant adverse effects reported. Additionally, this compound has been found to have a long half-life, which may make it suitable for chronic treatment regimens. However, one limitation of using this compound in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide. One area of interest is in the development of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the brain. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been studied for its potential therapeutic applications in a variety of scientific research areas. This compound exhibits neuroprotective and anti-inflammatory properties and has been found to improve cognitive function in animal models of Alzheimer's disease. While there are some limitations to its use in lab experiments, this compound has a number of advantages, including its relatively low toxicity and long half-life. Further research is needed to fully understand the potential of this compound as a therapeutic agent for neurodegenerative diseases.
科学的研究の応用
N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been studied for its potential therapeutic applications in a variety of scientific research areas. One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-butyl-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-4-5-11-15-14(18)12-17(21(19,20)16(2)3)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCIIMOHKRYDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-phenoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4231886.png)
![methyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4231900.png)
![N-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4231901.png)
![4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4231904.png)
![3-[3-(dimethylamino)propyl]-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B4231908.png)
![ethyl 4-({[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B4231916.png)
![4-fluoro-N-{1-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4231920.png)
![N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide](/img/structure/B4231928.png)


![1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4231964.png)
![4-chloro-N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4231965.png)
![N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4231973.png)
